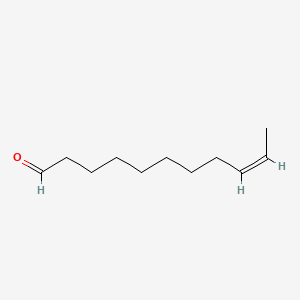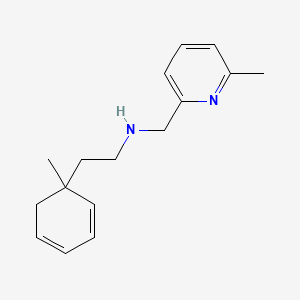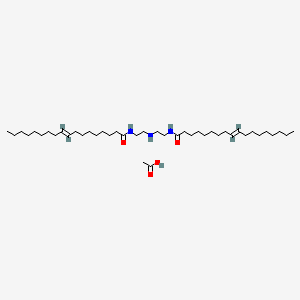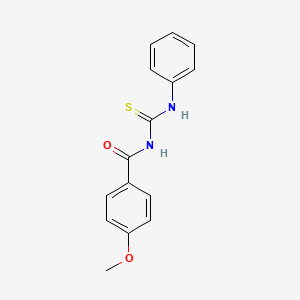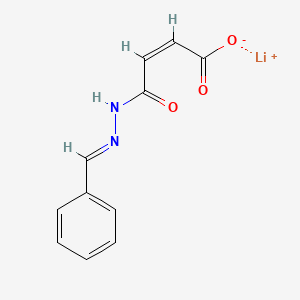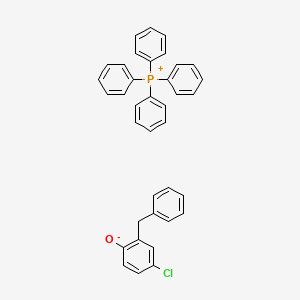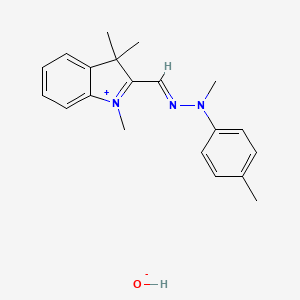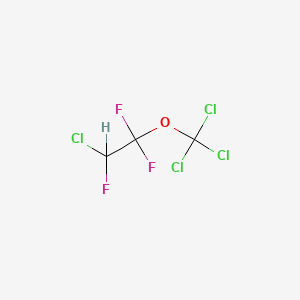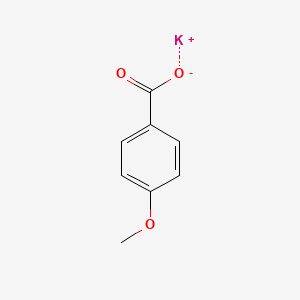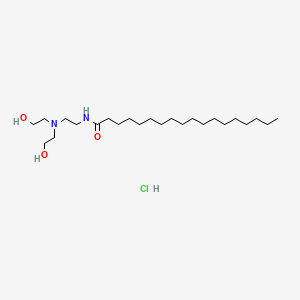
2-Methyl-N-octadecyl-N-(tetrahydro-2,5-dioxo-3-furyl)propionamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Metil-N-octadecil-N-(tetrahidro-2,5-dioxo-3-furil)propionamida es un compuesto orgánico sintético con una estructura molecular compleja. Se caracteriza por la presencia de una larga cadena octadecilo, un anillo de tetrahidrofurano y un grupo propionamida.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 2-Metil-N-octadecil-N-(tetrahidro-2,5-dioxo-3-furil)propionamida típicamente implica múltiples pasos, incluyendo la formación del anillo de tetrahidrofurano y la unión de la cadena octadecilo. Las condiciones de reacción a menudo requieren el uso de catalizadores y solventes específicos para garantizar que el producto deseado se obtenga con alta pureza y rendimiento.
Métodos de Producción Industrial
En un entorno industrial, la producción de este compuesto puede involucrar reactores químicos a gran escala y procesos de flujo continuo. El uso de sistemas automatizados y el control preciso de los parámetros de reacción son esenciales para lograr una calidad y eficiencia consistentes en la producción.
Análisis De Reacciones Químicas
Tipos de Reacciones
2-Metil-N-octadecil-N-(tetrahidro-2,5-dioxo-3-furil)propionamida puede sufrir diversas reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar en condiciones específicas para formar diferentes productos de oxidación.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales presentes en la molécula.
Sustitución: El compuesto puede participar en reacciones de sustitución, donde un grupo funcional es reemplazado por otro.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y varios nucleófilos para reacciones de sustitución. Las condiciones de reacción, como la temperatura, la presión y la elección del solvente, juegan un papel crucial en la determinación del resultado de estas reacciones.
Productos Principales Formados
Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir ácidos carboxílicos o cetonas, mientras que la reducción podría producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
2-Metil-N-octadecil-N-(tetrahidro-2,5-dioxo-3-furil)propionamida tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como reactivo en la síntesis orgánica y como bloque de construcción para moléculas más complejas.
Biología: La estructura única del compuesto lo convierte en una herramienta valiosa para estudiar procesos e interacciones biológicas.
Medicina: Se está llevando a cabo la investigación para explorar sus posibles aplicaciones terapéuticas, incluidos los sistemas de administración de fármacos y como componente en formulaciones farmacéuticas.
Industria: Se utiliza en el desarrollo de productos químicos y materiales especiales con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción de 2-Metil-N-octadecil-N-(tetrahidro-2,5-dioxo-3-furil)propionamida implica su interacción con objetivos moleculares y vías dentro de los sistemas biológicos. La estructura del compuesto le permite unirse a receptores o enzimas específicos, modulando su actividad y provocando diversos efectos biológicos. Las vías y los objetivos exactos dependen de la aplicación y el contexto específicos en los que se utiliza el compuesto.
Comparación Con Compuestos Similares
Compuestos Similares
- 2-Metil-N-octadecil-N-(tetrahidro-2,5-dioxo-3-furil)butiramida
- 2-Metil-N-octadecil-N-(tetrahidro-2,5-dioxo-3-furil)valeramida
Singularidad
En comparación con compuestos similares, 2-Metil-N-octadecil-N-(tetrahidro-2,5-dioxo-3-furil)propionamida destaca por su combinación específica de grupos funcionales y estructura molecular.
Propiedades
Número CAS |
84145-66-4 |
|---|---|
Fórmula molecular |
C26H47NO4 |
Peso molecular |
437.7 g/mol |
Nombre IUPAC |
N-(2,5-dioxooxolan-3-yl)-2-methyl-N-octadecylpropanamide |
InChI |
InChI=1S/C26H47NO4/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-27(25(29)22(2)3)23-21-24(28)31-26(23)30/h22-23H,4-21H2,1-3H3 |
Clave InChI |
OHUPFRGAUGZKCY-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCN(C1CC(=O)OC1=O)C(=O)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





